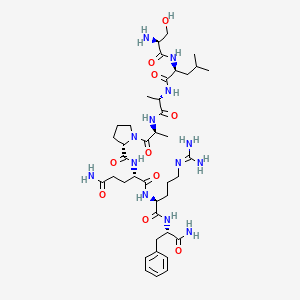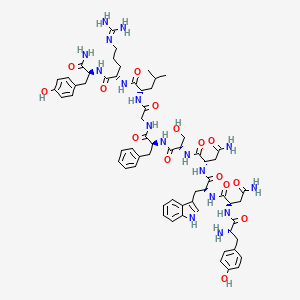
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside: is a synthetic compound that combines the Lewis X trisaccharide with a 4-methylumbelliferyl glycoside moiety. The Lewis X trisaccharide is a carbohydrate structure that plays a significant role in cell-cell recognition and adhesion processes. The 4-methylumbelliferyl glycoside is a fluorescent tag that allows for easy detection and quantification in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specific catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glycosidic bonds can be cleaved and substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of glycosidic bonds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is used as a model compound to study glycosylation reactions and carbohydrate chemistry. Its fluorescent tag allows for easy monitoring of reactions .
Biology: In biological research, this compound is used to study cell-cell interactions, particularly those involving selectins, which are proteins that bind to the Lewis X trisaccharide. It is also used in assays to detect and quantify specific glycosidases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a tool in quality control processes for glycosylation reactions .
Mechanism of Action
Molecular Targets and Pathways: The primary molecular targets of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside are selectins, which are cell adhesion molecules. The compound binds to the carbohydrate recognition domain of selectins, thereby inhibiting their interaction with natural ligands. This can modulate cell-cell adhesion processes and has potential therapeutic applications in inflammatory diseases and cancer .
Comparison with Similar Compounds
Lewis A Trisaccharide: Similar in structure but differs in the position of the fucose residue.
Sialyl Lewis X: Contains an additional sialic acid residue, which alters its binding properties.
Lacto-N-fucopentaose III: Another trisaccharide with different glycosidic linkages
Uniqueness: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is unique due to its combination of the Lewis X trisaccharide with a fluorescent tag, making it particularly useful in biochemical assays and research applications .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZBLNDARHJPS-FIVSWNKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857929 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-57-0 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Ala17]-MCH](/img/new.no-structure.jpg)





![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)



